molecular formula C18H26N4O2 B1532265 Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1221792-09-1

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B1532265
M. Wt: 330.4 g/mol
InChI Key: YDXALJQNKBADBC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C18H26N4O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Reaction Media Research has explored the synthesis of various pyrazole and pyridine derivatives, including tert-butyl substituted compounds. For example, Martins et al. (2012) conducted a comparative study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the role of reaction media in achieving high regioselectivity (Martins et al., 2012). Similarly, Zong and Thummel (2005) investigated Ru complexes involving pyridine derivatives, showcasing the importance of ligand variation in catalytic activity (Zong & Thummel, 2005).

Fluorinated Pyrazole Synthesis Iminov et al. (2015) described the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, emphasizing the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides (Iminov et al., 2015).

Microwave-Assisted Synthesis Nikulnikov et al. (2009) reported the microwave-assisted preparation of 5,6-Dihydropyrazolo[1,5-a]pyrazine-4,7-diones using tert-butyl amides, demonstrating the utility of tert-butyl isocyanide as a convertible reagent in Ugi reaction (Nikulnikov et al., 2009).

Photophysical and Photochemical Properties The study by Zimcik et al. (2009) on Zinc tetrapyrazinoporphyrazines, which included tert-butylsulfanyl substituents, highlighted their significant photophysical and photochemical properties, useful in various applications (Zimcik et al., 2009).

Protective Group in Organic Synthesis Pollock and Cole (2014) discussed the use of tert-butyl as a protective group in the preparation of pyrazole derivatives, underlining its significance in synthetic chemistry (Pollock & Cole, 2014).

Polymer Science Lu et al. (2014) synthesized poly(pyridine–imide)s with tert-butyl substituents, showing the impact of these substituents on the polymers' properties like solubility and thermal stability, which is crucial for high-performance materials (Lu et al., 2014).

Catalysis and Chemical Reactivity Hassner et al. (1978) explored the role of aminopyridines, including tert-butyl substituted pyridines, as catalysts in acylation reactions, highlighting their effectiveness in enhancing reaction rates and yields (Hassner et al., 1978).

Molecular Structure Studies Trofimenko et al. (2001) investigated the molecular structure of tert-butylpyrazoles, providing insights into the buttressing effect of the tert-butyl substituent on the molecular configuration (Trofimenko et al., 2001).

properties

IUPAC Name

tert-butyl 4-(3-cyano-6-propan-2-ylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13(2)15-7-6-14(12-19)16(20-15)21-8-10-22(11-9-21)17(23)24-18(3,4)5/h6-7,13H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXALJQNKBADBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C#N)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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